Product packaging for Dimethyl hexacontylphosphonate(Cat. No.:CAS No. 915792-00-6)

Dimethyl hexacontylphosphonate

Cat. No.: B14192065
CAS No.: 915792-00-6
M. Wt: 951.6 g/mol
InChI Key: AKYUYYYCWIGKDI-UHFFFAOYSA-N
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Description

Contextualization of Long-Chain Dialkyl Phosphonates in Contemporary Chemical Research

Long-chain dialkyl phosphonates are a specialized class of organophosphorus compounds where one or more of the alkyl groups attached to the phosphonate (B1237965) core are of considerable length (typically more than 10-12 carbon atoms). The presence of these extended hydrocarbon chains imparts unique physicochemical characteristics not typically observed in their short-chain counterparts. lookchem.com

One of the most significant properties of these molecules is their amphiphilicity, featuring a polar phosphonate head group and a nonpolar hydrocarbon tail. This dual nature drives their tendency to self-assemble at interfaces or in solution, forming structures such as micelles or monolayers. researchgate.netethz.ch Researchers have investigated the self-aggregation behavior of polymerizable amphiphilic organophosphorus compounds, noting that critical micelle concentrations are influenced by the polarity of the phosphorus head group and the length of the alkyl spacer chain. researchgate.net

The synthesis of these compounds often utilizes established organophosphorus reactions, which have been adapted for long-chain substrates. The Michaelis-Arbuzov reaction is a cornerstone method for forming the crucial P-C bond, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgmdpi.com While historically this reaction often used simple phosphites like trimethyl or triethyl phosphite, it has been successfully applied to precursors with longer alkyl chains. nih.gov Another key synthetic route is the hydrophosphonylation of olefins, where a dialkyl phosphite adds across a double bond. acs.org Recent research has demonstrated that phosphine-catalyzed additions of long-chain dialkyl phosphites to electron-deficient alkenes can proceed efficiently under mild conditions, yielding the desired phosphonates in good yields. lookchem.comresearchgate.net

The table below provides a general overview of synthetic methods applicable to the formation of long-chain dialkyl phosphonates.

Reaction Name Reactants Product General Conditions
Michaelis-Arbuzov Reaction Trialkyl Phosphite, Alkyl HalideDialkyl AlkylphosphonateOften requires heating (120-160 °C); can be catalyzed in some variations. wikipedia.orgorganic-chemistry.org
Hydrophosphonylation Dialkyl Phosphite, AlkeneDialkyl AlkylphosphonateOften requires a catalyst (e.g., peroxide, base, or transition metal). acs.org
Phosphine-Catalyzed Addition Long-Chain Dialkyl Phosphite, Activated AlkeneFunctionalized PhosphonateNeutral conditions, short reaction times. lookchem.comresearchgate.net

Rationale for Investigating Dimethyl Hexacontylphosphonate and Analogues

The specific investigation of this compound, while not extensively documented in public literature, can be understood through the study of its analogues—phosphonates with other long alkyl chains. The primary rationale for incorporating extremely long alkyl chains, such as the hexacontyl (C60) group, is to amplify or fine-tune the properties conferred by shorter long chains.

The length and nature of the alkyl substituents are critical in determining the compound's properties and function. researchgate.net Key research drivers include:

Surface Modification and Self-Assembled Monolayers (SAMs): Long-chain phosphonic acids are excellent candidates for forming dense, well-ordered self-assembled monolayers on various metal oxide surfaces. ethz.ch The long alkyl chains, such as a hexacontyl chain, would maximize van der Waals interactions between adjacent molecules, leading to highly ordered and stable films. ethz.ch These functionalized surfaces have potential applications in areas such as corrosion inhibition, lubrication, and biocompatible coatings. mdpi.com

Material Science: The incorporation of long-chain phosphonates into polymers or other materials can significantly alter their bulk properties. mdpi.com For instance, they can act as specialized plasticizers or flame retardants. wikipedia.org The very long hexacontyl chain would be expected to have a profound impact on the hydrophobicity and thermal properties of the host material.

Enhanced Solubility in Nonpolar Media: The hexacontyl chain would render the molecule highly soluble in nonpolar organic solvents and oils. This property is particularly relevant for applications such as additives for lubricating oils, where phosphonates with long linear alkoxy groups are known to be effective components. lookchem.com

Probing Molecular Self-Assembly: Molecules like this compound serve as ideal models for studying the fundamental principles of self-assembly. The extreme length of the hexacontyl chain allows researchers to probe the limits of molecular ordering and investigate the formation of complex supramolecular structures, such as multilayers. acs.orgscilit.com

Scope and Significance of Academic Inquiry into Phosphonate Esters with Extended Alkyl Chains

The academic and industrial interest in phosphonate esters with extended alkyl chains is driven by their unique ability to bridge the gap between inorganic and organic materials and to impart specific functionalities to surfaces and bulk materials.

The significance of this research area lies in several key applications:

Biomaterials and Medical Applications: Phosphonates are structural analogues of phosphates and can exhibit interesting biological activities. nih.gov Their ability to bind to surfaces like hydroxyapatite (B223615) (a major component of bone) makes them candidates for bone-targeting drug delivery systems. researchgate.net While this compound itself is not designed for this, the broader class of functionalized phosphonates is significant in this field.

Industrial Additives: As noted, long-chain phosphonates and their derivatives are used as scale inhibitors in the oil industry and as additives in lubricating oils. lookchem.comresearchgate.net Their thermal stability and ability to modify surfaces are crucial for these roles.

Advanced Materials: The creation of highly ordered, functional surfaces through the self-assembly of long-chain phosphonates is a significant area of materials science. ethz.ch These surfaces can be designed to control wetting, adhesion, and biocompatibility. Research into amphiphilic polyphosphoesters has shown that the hydrophilic/hydrophobic balance, controlled by alkyl chain length, is key to forming micelles that can act as carriers for other molecules. mdpi.com

The table below summarizes the key properties of representative organophosphorus compounds, highlighting the influence of the organic substituents on their characteristics.

Compound Class Representative Structure Key Physicochemical Properties Primary Research Interest/Application
Short-Chain Dialkyl Phosphonates O=P(OCH₃)₂(CH₃)Generally water-soluble or soluble in polar organic solvents. nih.govSynthetic intermediates, reagents in organic chemistry. nih.gov
Aryl Phosphates O=P(OPh)₃Often liquids or solids with low water solubility, high thermal stability.Flame retardants, plasticizers, hydraulic fluids. wikipedia.org
Long-Chain Dialkyl Phosphonates O=P(OR)₂(R') (R, R' = long alkyl)Low water solubility, high solubility in nonpolar solvents, amphiphilic, tendency for self-assembly. lookchem.comwikipedia.orgSurface modification (SAMs), lubrication additives, advanced materials. lookchem.comethz.ch
Phosphonic Acids R-P(O)(OH)₂Acidic, strong binding to metal oxides. nih.govCorrosion inhibitors, bone-targeting agents, surface functionalization. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H127O3P B14192065 Dimethyl hexacontylphosphonate CAS No. 915792-00-6

Properties

CAS No.

915792-00-6

Molecular Formula

C62H127O3P

Molecular Weight

951.6 g/mol

IUPAC Name

1-dimethoxyphosphorylhexacontane

InChI

InChI=1S/C62H127O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-66(63,64-2)65-3/h4-62H2,1-3H3

InChI Key

AKYUYYYCWIGKDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCP(=O)(OC)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of Dimethyl Hexacontylphosphonate and Analogues

Hydrolytic Stability and Degradation Mechanisms of Phosphonate (B1237965) Esters

The stability of phosphonate esters, such as Dimethyl hexacontylphosphonate, against hydrolysis is a critical aspect of their chemical behavior. The breakdown of these esters can occur under acidic, alkaline, or enzymatic conditions, each following distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis of Dialkyl Alkylphosphonates

The acid-catalyzed hydrolysis of dialkyl alkylphosphonates is a significant degradation pathway. nih.govmdpi.commdpi.comresearchgate.net This reaction typically proceeds through a two-step sequence, with the initial cleavage of one P-O-C bond followed by the cleavage of the second. mdpi.com The fission of the second P-O-C bond is often the rate-determining step. mdpi.com

The mechanism of acid-catalyzed hydrolysis can vary. The most common pathways are the AAc2 mechanism, which involves the participation of a water molecule and cleavage of the P-O bond, and the AAl1 mechanism, where water is not involved in the rate-determining step and a C-O bond is cleaved. nih.gov A less common pathway, the AAl2 mechanism, involving water and C-O bond cleavage, has also been observed for certain methyl esters. nih.gov

Studies on various dialkyl arylphosphonates have shown that the rate of hydrolysis is influenced by the nature of the substituents on the phosphorus atom and the alkoxy groups. mdpi.commdpi.com For instance, in the acid-catalyzed hydrolysis of a series of dialkyl arylphosphonates, the reactivity order was found to be influenced by both the alkyl and aryl groups. mdpi.com In some cases, electron-withdrawing substituents have been shown to increase the reaction rate, while electron-releasing substituents slow it down. mdpi.com

The hydrolysis of dialkyl 2,2-dialkoxyethylphosphonates has been shown to follow an A-1 mechanism, with the reaction rate being influenced by the polarity of the phosphoryl group. rsc.org Intramolecular catalysis by a neighboring carboxyl group can significantly accelerate the hydrolysis of certain phosphonate esters. capes.gov.br

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Dialkyl Alkylphosphonates

FactorInfluence on Hydrolysis RateReference
Nature of Alkoxy Group The size and branching of the alkyl group can affect the reaction rate. For example, isopropyl derivatives may hydrolyze faster than methyl esters under acidic conditions. mdpi.com
Substituents on the Aryl Group Electron-withdrawing groups generally increase the rate, while electron-donating groups decrease it. mdpi.com
Reaction Mechanism The predominant mechanism (AAc2, AAl1, or AAl2) influences the reaction kinetics. nih.gov
Intramolecular Catalysis The presence of a neighboring functional group, such as a carboxyl group, can dramatically increase the hydrolysis rate. capes.gov.br

Alkaline and Basic Hydrolysis Kinetics and Steric Hindrance Effects

The hydrolysis of phosphonate esters under alkaline or basic conditions is another crucial degradation pathway. nih.govmdpi.com In contrast to acid-catalyzed hydrolysis, the reaction of methyl esters under basic conditions can be significantly faster than that of their isopropyl counterparts. mdpi.com

A key factor influencing the rate of alkaline hydrolysis is steric hindrance. nih.govrsc.orggatech.edu An increase in the steric bulk of the alkyl groups attached to the phosphorus atom or the ester function can significantly decrease the reaction rate. nih.gov For example, studies on a series of diethyl alkylphosphonates demonstrated that esters with n-alkyl substituents have higher reactivity, while increasing steric hindrance slows down the hydrolysis. mdpi.com This effect is more pronounced in the hydrolysis of phosphonates compared to carboxylic esters. mdpi.com

The kinetics of alkaline hydrolysis are also influenced by the nature of the leaving group and the substituents on the phosphorus atom. mdpi.com The presence of electron-withdrawing groups, such as chloromethyl or dichloromethyl, can increase the reaction rate. mdpi.com However, compared to acid-catalyzed hydrolysis, the alkaline hydrolysis of phosphonates is generally less sensitive to electronic effects. mdpi.com

Table 2: Relative Rate Constants for Alkaline Hydrolysis of Ethyl Phosphinates

EsterRelative Rate ConstantTemperature (°C)Reference
Ethyl diethylphosphinate26070 nih.gov
Ethyl diisopropylphosphinate41120 nih.gov
Ethyl di-tert-butylphosphinate0.08120 nih.gov

Enzymatic Transformations and Biocatalytic Dealkylation of Organophosphorus Compounds

The enzymatic degradation of organophosphorus compounds, including phosphonate esters, is a vital process in biological systems and for bioremediation. researchgate.netscielo.broup.commdpi.com A variety of enzymes are capable of catalyzing the dealkylation of these compounds. acs.org

O-dealkylation, the removal of an alkyl group from the ester, is a significant detoxification mechanism. acs.org This process can be catalyzed by microsomal oxygen and NADPH-dependent enzymes and involves the hydroxylation of the α-carbon atom of an alkyl group. researchgate.net In some cases, the major route of O-dealkylation in vivo is through the alkylation of glutathione. acs.org

Phosphotriesterases (PTEs) are a group of enzymes that hydrolyze organophosphorus compounds by attacking the phosphorus center. mdpi.com These enzymes can break down a wide range of substrates. mdpi.com The degradation often proceeds through hydrolysis of the P-O-alkyl and P-O-aryl bonds. oup.com

The enzymatic hydrolysis of phosphonate esters can also be achieved using enzymes like phosphodiesterases. mdpi.com For instance, the hydrolysis of diphenyl alkylphosphonates has been reported to occur in a semi-enzymatic process, where initial base-catalyzed hydrolysis of one ester function is followed by enzymatic cleavage of the second. mdpi.com

The stability of polymers containing phosphonate linkages, such as poly(alkyl phosphonate)s, is also influenced by enzymatic activity. acs.org While these polymers show some resistance to hydrolysis, their degradation can be tailored by altering the alkyl side chains. acs.org

C-P Bond Cleavage Pathways in Organophosphonates

The carbon-phosphorus (C-P) bond is a defining feature of organophosphonates and is known for its high stability against chemical hydrolysis and thermal decomposition. msu.runih.govresearchgate.netoieau.frrsc.org However, various chemical and enzymatic pathways exist for its cleavage.

Theoretical and Experimental Investigations of C-P Bond Cleavage Mechanisms

The cleavage of the C-P bond has been the subject of both theoretical and experimental investigations. nih.govrsc.orgrsc.orgrtrn.net Theoretical studies, using methods like density functional theory, have been employed to investigate the reaction paths of C-P bond cleavage in acidic media. nih.govrtrn.net These studies have confirmed a multi-step process that can include protonation, P-C bond cleavage, and subsequent hydrolysis of the products. nih.gov The explicit inclusion of water molecules in these models has shown their crucial role in the cleavage process. nih.gov

Experimental studies have explored various methods for C-P bond cleavage, including those mediated by transition metal catalysts and radical-based mechanisms. rsc.orgrsc.orgnih.gov Metal-free C(aryl)-P bond cleavage reactions have been developed that proceed under mild conditions, often involving the formation of a key intermediate like hydroxy-λ5-phosphane. rsc.orgrsc.org Palladium-catalyzed C(sp3)-P(V) bond cleavage of free α-aminophosphonates has also been demonstrated as an efficient method for the transformation of these compounds. nih.gov

Enzymatic C-P bond cleavage represents a significant biological pathway. msu.ruhawaii.edupnas.orgresearchgate.netresearchgate.netnih.govresearchgate.net Several distinct enzyme mechanisms have been identified:

Hydrolytic cleavage: This is seen with enzymes like phosphonoacetate hydrolase and is typically restricted to substrates with a β-carbonyl group that can stabilize the resulting carbanion. hawaii.edupnas.orgresearchgate.net

Oxidative cleavage: A two-step pathway involving enzymes like PhnY and PhnZ has been discovered for the degradation of 2-aminoethylphosphonic acid. hawaii.edupnas.org PhnY hydroxylates the α-carbon, and PhnZ then oxidatively cleaves the C-P bond. hawaii.edupnas.org

Radical-mediated cleavage: The C-P lyase multienzyme complex utilizes a radical mechanism involving a [4Fe-4S] cluster and S-adenosylmethionine to cleave the C-P bond. hawaii.edupnas.org This pathway can catabolize a broad range of alkylphosphonates. pnas.org

Influence of Molecular Structure on C-P Bond Stability

For instance, in the context of metal-organic frameworks, the hydrolytic stability of metal alkylphosphonates is a key property. mdpi.com The structure of the alkyl chain and the coordination environment of the phosphonate group can impact the material's resilience to degradation in aqueous environments. mdpi.com

The length of the alkyl chain in amino-alkylphosphonates grafted onto surfaces like TiO2 has been shown to impact the surface properties, which can indirectly relate to the stability of the anchoring C-P linkage. nih.govacs.org

In enzymatic C-P bond cleavage, the structure of the substrate is a critical determinant of which enzymatic pathway is utilized. For example, the presence of a β-carbonyl group makes the phosphonate susceptible to hydrolytic cleavage by certain enzymes. hawaii.edupnas.org The C-P lyase pathway, on the other hand, exhibits broad substrate specificity for various alkylphosphonates. pnas.org

Oxidative and Other Abiotic Transformation Processes of Organophosphonates

Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are generally resistant to simple abiotic degradation pathways compared to their organophosphate counterparts. However, under specific environmental conditions, they can undergo transformation through oxidative and other abiotic processes such as hydrolysis and photodegradation. The reactivity and the specific pathways of these transformations are influenced by the molecular structure of the organophosphonate, including the nature of the alkyl groups attached to the phosphorus atom and the ester moieties. While specific research on this compound is not available in the public domain, the principles governing the abiotic transformation of analogous long-chain and short-chain organophosphonates provide a framework for understanding its likely environmental fate.

Abiotic degradation of organophosphonates in the environment is a complex process influenced by factors such as pH, temperature, the presence of metal ions, and exposure to ultraviolet (UV) radiation. nih.govacs.org These factors can dictate the predominant degradation pathway, whether it be hydrolysis of the ester bonds or oxidative cleavage of the alkyl chain or the C-P bond itself.

Hydrolysis

The hydrolysis of dialkyl phosphonates, such as this compound, involves the cleavage of one or both of the P-O-C ester linkages. This process can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the steric hindrance of the alkyl groups attached to the phosphorus and the ester groups. For instance, under basic conditions, the hydrolysis of methyl esters of phosphonates is substantially faster than that of their isopropyl counterparts, indicating that less sterically hindered esters are more susceptible to nucleophilic attack by hydroxide (B78521) ions. mdpi.com Conversely, under acidic catalysis, an opposite trend can be observed. mdpi.com

For a long-chain compound like this compound, the hexacontyl group, due to its size, would be expected to impart significant steric hindrance around the phosphorus center. However, the primary site of hydrolysis is the methyl ester groups. The rate of hydrolysis of these methyl esters would be the principal determinant of the initial abiotic degradation via this pathway. Research on the hydrolysis of a series of diethyl alkylphosphonates has shown that the rate of hydrolysis decreases with increasing steric hindrance of the alkyl group attached to the phosphorus. mdpi.com While the hexacontyl chain is exceptionally long, it is a straight-chain n-alkyl group, and its influence on the hydrolysis of the remote methyl esters might be less pronounced than that of a branched alkyl group in close proximity to the phosphorus atom.

The hydrolysis of one of the methyl ester groups would yield methyl hexacontylphosphonic acid and methanol (B129727), while complete hydrolysis would result in hexacontylphosphonic acid and two molecules of methanol. The resulting phosphonic acid, with its long alkyl chain, would exhibit surfactant-like properties.

Table 1: Influence of Alkyl Group on the Alkaline Hydrolysis of Diethyl Alkylphosphonates

Alkyl Group (R in R-P(O)(OEt)₂)Relative Rate of HydrolysisReference
MethylHigher mdpi.com
EthylIntermediate mdpi.com
IsopropylLower mdpi.com
tert-ButylMuch Lower mdpi.com

Photodegradation

Photodegradation, or photolysis, is another significant abiotic pathway for the transformation of organophosphonates in the environment, particularly in surface waters exposed to sunlight. The process involves the absorption of UV radiation, which can lead to the cleavage of chemical bonds within the molecule. The efficiency of photodegradation is dependent on the presence of photosensitizing agents and the chemical environment.

Studies on various phosphonates have demonstrated that their photodegradation is significantly enhanced in the presence of metal ions, such as iron, and is also pH-dependent. nih.gov For instance, the photodegradation of several aminomethylenephosphonic acids was found to be faster at acidic to neutral pH in the presence of iron. nih.gov The primary products of photodegradation are often orthophosphate and smaller organic fragments, indicating the cleavage of the C-P bond. nih.gov

For this compound, its long aliphatic chain would likely be susceptible to photo-oxidative degradation, initiated by photochemically generated reactive oxygen species (ROS) like hydroxyl radicals. This could lead to the formation of a variety of oxygenated products along the alkyl chain. The phosphonate headgroup itself can also be a site for photodegradation, potentially leading to the cleavage of the C-P bond and the release of phosphate (B84403). The presence of chromophores within the molecule or in the surrounding medium would be crucial for initiating the photodegradation process.

Table 2: Half-lives for the Photodegradation of Selected Phosphonates under UV Irradiation

PhosphonateConditionHalf-life (minutes)Reference
NTMP, EDTMP, DTPMP, HDTMPpH 3, without Fe15 - 35 nih.gov
pH 3, with 3.6 µM Fe5 - 10
NTMP, EDTMP, DTPMP, HDTMPpH 5-6, without Fe10 - 35 nih.gov
pH 5-6, with 3.6 µM Fe5 - 15
NTMP, EDTMP, DTPMP, HDTMPpH 10, without Fe50 - 75 nih.gov
pH 10, with 3.6 µM Fe35 - 60

Oxidative Transformation

The oxidative stability of organophosphonates is a key factor in their environmental persistence. While the C-P bond is generally robust, the organic moieties attached to it can be susceptible to oxidation. Long-chain alkylphosphonates, for example, can form self-assembled monolayers on metal oxide surfaces, which speaks to a certain degree of stability. semanticscholar.orgnih.gov However, in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species, the alkyl chain can undergo oxidation.

For this compound, the very long hexacontyl chain presents a large target for oxidative attack. This process could be initiated by hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents found in the atmosphere and in aquatic environments. The reaction of •OH with the alkyl chain would likely proceed via hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, initiating a cascade of reactions that can lead to the formation of alcohols, ketones, and carboxylic acids along the chain, and ultimately to chain cleavage.

The phosphonate group itself can also be involved in oxidative processes. While direct oxidation of the C-P bond is challenging, certain advanced oxidation processes (AOPs), such as those involving TiO2 photocatalysis, have been shown to degrade organophosphonates to orthophosphate. mdpi.com This indicates that under sufficiently strong oxidizing conditions, the C-P bond can be broken.

Supramolecular Assemblies and Interfacial Chemistry of Long Chain Phosphonate Esters

Self-Assembly Principles of Organophosphonate Esters with Extended Alkyl Chains

Organophosphonate esters possessing long alkyl chains exhibit a strong tendency to self-assemble into intricate, non-covalently bonded superstructures. This behavior is primarily driven by a combination of directional interactions at the phosphonate (B1237965) headgroup and ubiquitous van der Waals forces along the extended hydrocarbon tails. The result is the formation of materials like organogels, where a liquid solvent is immobilized within a three-dimensional network of self-assembled gelator molecules.

The gelation of organic liquids by phosphorus-containing amphiphiles, including phosphonic acid monoesters, can occur isothermally through the coordination of the phosphonate moieties with metal ions, such as Fe(III). nist.govnih.gov This interaction triggers an in situ polymerization, leading to the formation of a self-assembled fibrillar network (SAFIN) that encapsulates the solvent and immobilizes it on a macroscopic scale. nist.govnih.gov These networks are often composed of giant inverted micellar rods. nist.gov The long alkyl chains are essential as they ensure the solubility of the amphiphile in the organic liquid. nist.gov

In these two-component systems, complexation between the phosphonate groups and the metal ion is the primary event that initiates the hierarchical assembly into fibers. nist.govnih.gov These fibers, with cross-sectional radii often on the nanometer scale, entangle to form the gel network. nist.govnih.gov The resulting organogels are typically thermally reversible, transitioning back to a sol state upon heating. nih.govresearchgate.net

Varying the alkyl chain length and the specific structure of the phosphonate ester can lead to a diversity of morphologies beyond simple fibrillar networks. For instance, certain bisphosphonate and tetraphosphonate esters have been shown to self-assemble into nanospheres and microspheres rather than gels. researchgate.net This demonstrates that the alkyl chain length, in concert with the geometry of the headgroup, provides a powerful tool for tuning not only the gelation properties but also the specific morphology of the resulting supramolecular construct.

Formation of Organogels and Related Supramolecular Structures

Self-Assembled Monolayers (SAMs) of Phosphonate Derivatives on Solid Surfaces

Phosphonate derivatives, including esters and their parent phosphonic acids, are highly effective at forming well-defined, densely packed self-assembled monolayers (SAMs) on a variety of solid surfaces, particularly metal oxides. These organic thin films are of significant interest for modifying surface properties such as wettability, adhesion, and corrosion resistance. nih.govacs.org

The formation of phosphonate SAMs on metal oxide surfaces is a robust process driven by the strong affinity of the phosphonate headgroup for the oxide. The primary mechanism involves an acid-base condensation reaction between the acidic phosphonic acid headgroup and the basic metal hydroxyl groups (M-OH) present on the substrate surface. scispace.com This leads to the formation of stable, covalent P-O-M bonds. scispace.com Phosphonic acids have been shown to form well-ordered SAMs on numerous oxides, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂). nih.govacs.orgacs.orgacs.org

The process often involves an initial physisorption step, where the molecules are hydrogen-bonded to the substrate. nih.gov Subsequent thermal annealing can promote the conversion to covalently attached phosphonates, significantly enhancing the stability of the monolayer. nih.govprinceton.edu A simple and effective deposition method known as "Tethering by Aggregation and Growth" (T-BAG) has been developed to create these monolayers under ambient laboratory conditions. princeton.eduprinceton.edu

While phosphonate SAM formation is straightforward on many metal oxides, deposition on silicon oxide (SiO₂) can be more challenging. scispace.comnih.gov This difficulty is often ascribed to the more acidic nature of the surface silanol (B1196071) (Si-OH) groups and the hydrolytic sensitivity of the resulting P-O-Si bond. nih.gov Nevertheless, stable and densely packed phosphonate monolayers can be successfully formed on the native oxide of silicon. princeton.edu

The length of the alkyl chain is a decisive factor in determining the quality and structural characteristics of the resulting SAM. A clear trend is observed where longer alkyl chains promote the formation of more ordered, crystalline, and densely packed monolayers. capes.gov.brnih.govacs.orgresearchgate.net This "chain length effect" is a direct consequence of the increased van der Waals interactions between adjacent alkyl chains. researchgate.net As the chains become longer, these intermolecular forces become stronger, driving the molecules into a more tightly packed, all-trans conformation, which is characteristic of a highly ordered film. researchgate.net

Studies comparing alkyl phosphates and phosphonic acids with varying chain lengths (from C10 to C18) on titanium oxide and other substrates have consistently shown that a transition from a liquid-like, disordered state to a quasi-crystalline, ordered state occurs as the chain length increases. capes.gov.bracs.orgresearchgate.net A higher degree of order and packing density is typically found for chains with 14 or more carbon atoms. capes.gov.brmpg.de This structural improvement is evidenced by several analytical techniques:

Dynamic Water Contact Angle (dCA): Longer chains lead to a decrease in contact angle hysteresis, indicating a more uniform and well-ordered surface. capes.gov.bracs.org

Spectroscopic Ellipsometry (VASE) and X-ray Photoelectron Spectroscopy (XPS): Measured film thicknesses for longer-chain SAMs are closer to the theoretical values for densely packed monolayers with a specific tilt angle. capes.gov.bracs.org

Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): A shift in the C-H stretching modes to lower wavenumbers is observed for longer chains, which is a hallmark of a more crystalline, all-trans alkyl chain conformation. capes.gov.brresearchgate.net

This relationship allows for the precise tuning of monolayer properties, such as thickness and surface energy, simply by selecting a phosphonate with the appropriate chain length.

Table 1: Effect of Alkyl Chain Length on Phosphonate SAM Properties

Alkyl Chain Length Monolayer Order Packing Density Predominant Conformation Reference
Short (e.g., < C10) Low (Liquid-like) Lower Disordered (gauche defects) nih.govacs.org
Medium (e.g., C10-C14) Intermediate Increasing Increasing order researchgate.netmpg.de
Long (e.g., > C15) High (Crystalline) Higher Ordered (all-trans) capes.gov.bracs.orgresearchgate.net

The stability and structural integrity of long-chain phosphonate SAMs are governed by a network of intermolecular forces. The most significant of these are the van der Waals interactions between the extended alkyl chains. researchgate.net These attractive forces are cumulative and become substantial for long chains, acting as the primary driving force for the self-assembly process and the high degree of order observed in the monolayers. researchgate.net

In addition to van der Waals forces, hydrogen bonding plays a crucial role, particularly at the molecule-substrate interface and between the phosphonate headgroups. nih.gov During the initial stages of SAM formation, phosphonic acid molecules can be hydrogen-bonded to the hydroxyl groups on the metal oxide surface. nih.gov Furthermore, the P-OH and P=O groups of the phosphonate headgroups can form intermolecular hydrogen bonds with neighboring molecules. lodz.pl In the crystalline state, phosphonic acids are known to form extensive and robust hydrogen-bonded networks, which can manifest as chains or two-dimensional sheets. mdpi.com This network of hydrogen bonds provides additional stabilization to the monolayer structure, complementing the cohesive forces generated by the alkyl chains. lodz.pl The interplay between these van der Waals and hydrogen-bonding interactions is therefore essential for the formation of robust, well-ordered, and stable long-chain phosphonate SAMs.

Influence of Alkyl Chain Length on Monolayer Structure, Order, and Packing

Supramolecular Host-Guest Interactions with Phosphonate Moieties

The phosphonate group, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups and a carbon atom, serves as a versatile functional group in supramolecular chemistry. Its ability to act as a hydrogen bond acceptor and its potential for electrostatic interactions make it an effective guest moiety for a variety of host molecules. The interactions are governed by principles of molecular recognition, where the size, shape, and electronic properties of both the host and the phosphonate guest dictate the stability of the resulting complex.

Detailed research has shown that phosphonate esters can form stable complexes with various macrocyclic hosts. The primary driving forces for these interactions include hydrogen bonding, ion-dipole interactions, and hydrophobic effects, particularly when long alkyl chains are present. The encapsulation of the phosphonate moiety within a host's cavity can significantly alter the physicochemical properties of the guest, such as its solubility and reactivity.

Research Findings on Host-Guest Complexation

The study of host-guest interactions involving phosphonates often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy to determine the association constants (Kₐ) and to elucidate the geometry of the complexes. For instance, cubic coordination cages have been shown to be effective hosts for various alkyl phosphonates. rsc.org The binding within these cages can be driven by hydrogen bonding between an electron-rich site on the phosphonate guest and hydrogen-bond donor sites on the interior surface of the cage, with binding constants reaching up to 10⁴ M⁻¹ in organic solvents. rsc.org In aqueous environments, the hydrophobic effect can become the dominant driving force for guest binding, leading to even higher association constants. rsc.org

Calixarenes, another class of macrocyclic hosts, have also been investigated for their ability to bind phosphonates. For example, certain calixarenes have been incorporated into sensor arrays to detect organophosphorus compounds like dimethyl methylphosphonate (B1257008). core.ac.uk The binding mechanism in these systems often involves the inclusion of the alkyl or aryl group of the phosphonate into the hydrophobic cavity of the calixarene, while the polar phosphonate group may interact with the upper rim of the host.

Cyclodextrins, which are cyclic oligosaccharides, are also known to form inclusion complexes with phosphonate-containing molecules. The hydrophobic inner cavity of cyclodextrins can encapsulate the alkyl chains of long-chain phosphonates, while the hydrophilic outer surface ensures water solubility. This encapsulation can be used to modulate the properties of the guest molecule.

The table below summarizes representative binding constants for the complexation of various phosphonate guests with different supramolecular hosts, illustrating the influence of both the host and guest structure on the interaction strength. Due to the lack of specific experimental data for Dimethyl hexacontylphosphonate, the table includes data for analogous smaller alkyl phosphonates to demonstrate the principles of these interactions.

Table 1: Association Constants (Kₐ) for Host-Guest Complexes of Phosphonate Derivatives

Host MoleculeGuest MoleculeSolventAssociation Constant (Kₐ) [M⁻¹]
Cubic Coordination Cage (Co-H⁰)Dimethyl methylphosphonate (DMMP)Acetonitrile (B52724)1.2 x 10³
Cubic Coordination Cage (Co-H⁰)Diethyl methylphosphonate (DEMP)Acetonitrile4.6 x 10³
Cubic Coordination Cage (Co-Hʷ)Dimethyl methylphosphonate (DMMP)Water7
Cucurbit ethz.churil (Q ethz.ch)Diquat (DQ²⁺)Water-
Cucurbit nih.govuril (Q nih.gov)Diquat (DQ²⁺)Water-

Data for the cubic coordination cages are from reference rsc.org. Data for cucurbiturils are qualitative from reference core.ac.uk and shown for comparative purposes of guest binding within macrocycles.

The interaction of phosphonate anions with nanojar receptors, which are neutral supramolecular assemblies, has also been studied, revealing strong binding driven by multiple hydrogen bonds within the nanojars' hydrophilic cavities. acs.orgnih.gov The binding of various phosphonate ions, from methylphosphonate to n-dodecylphosphonate, has been confirmed through techniques like electrospray-ionization mass spectrometry and NMR spectroscopy. acs.orgnih.gov

The following table lists some of the compound names mentioned in this article.

Advanced Spectroscopic and Analytical Characterization of Dimethyl Hexacontylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including complex esters like Dimethyl hexacontylphosphonate. Through the analysis of various nuclei, particularly ³¹P, ¹H, and ¹³C, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

³¹P NMR spectroscopy is an exceptionally powerful and direct method for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. wikipedia.org For phosphonate (B1237965) esters, the ³¹P chemical shift (δ) provides a clear indication of the phosphorus atom's chemical environment.

The chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org The range of chemical shifts for phosphonate esters is broad but characteristic, generally appearing downfield from the reference. wikipedia.org For dialkyl phosphonates, the ³¹P nucleus is shielded by the alkyl groups, and its resonance typically appears in a specific region of the spectrum. The precise chemical shift is influenced by the nature of the alkyl groups attached to the phosphorus atom and the oxygen atoms.

In the case of this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift would be anticipated in the range typical for dialkyl phosphonates.

Coupling Phenomena: When the spectrum is not decoupled from protons, or through specific 1D or 2D experiments, coupling between the phosphorus nucleus and adjacent protons (J-coupling) can be observed. One-bond coupling to a proton directly attached to phosphorus (¹J_PH), if present, is very large, typically in the range of 600-700 Hz. huji.ac.il For phosphonate esters like this compound, coupling to the protons on the methoxy (B1213986) groups (³J_PH) and the methylene (B1212753) group of the hexacontyl chain adjacent to the phosphorus atom (²J_PH) would be observed. These three-bond and two-bond couplings are significantly smaller, typically in the range of 5-30 Hz. huji.ac.il Analysis of these coupling patterns provides definitive confirmation of the connectivity around the phosphorus center.

Table 1: Typical ³¹P NMR Data for Dialkyl Phosphonate Esters

FeatureTypical Value/ObservationSignificance for this compound
Chemical Shift (δ) +15 to +35 ppmThe specific shift would confirm the phosphonate functional group.
Multiplicity (¹H-coupled) MultipletReveals coupling to protons on adjacent carbon atoms.
²J_P-C-H Coupling ~20-30 HzCoupling to the first CH₂ group of the hexacontyl chain.
³J_P-O-C-H Coupling ~5-10 HzCoupling to the methyl protons of the two methoxy groups.

While ³¹P NMR confirms the identity of the phosphonate headgroup, ¹H and ¹³C NMR are indispensable for characterizing the long hexacontyl alkyl chain and the methyl ester groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be dominated by signals from the long alkyl chain. A large, broad signal integrating to a high number of protons would be observed around δ 1.2-1.4 ppm, corresponding to the many methylene (CH₂) groups in the chain's backbone. acs.org More distinct signals would appear for the terminal methyl group (CH₃) of the hexacontyl chain, typically as a triplet around δ 0.8-0.9 ppm, and for the methylene group adjacent to the phosphorus atom. The two methoxy groups (OCH₃) would likely appear as a doublet around δ 3.7 ppm, with the splitting arising from the three-bond coupling to the phosphorus nucleus (³J_PH). nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. Each carbon atom in a unique chemical environment gives rise to a distinct signal. For the long hexacontyl chain, many of the internal methylene carbons will have very similar chemical shifts, leading to a dense cluster of signals around δ 29-30 ppm. acs.orgorganicchemistrydata.org The terminal methyl carbon and the carbons near the phosphonate group will have distinct chemical shifts. The carbons of the methoxy groups would also be readily identifiable. The chemical shifts of carbons near the phosphonate group will be influenced by the electronegativity of the phosphorus and oxygen atoms.

Conformational Analysis: For long-chain alkyl compounds, NMR can provide insights into the conformational dynamics. uv.esresearchgate.net The chemical shifts and line widths of the ¹³C signals can indicate the degree of conformational freedom along the alkyl chain. acs.org In solution, the hexacontyl chain is expected to be highly flexible, undergoing rapid conformational changes. This mobility leads to the averaging of chemical shifts for many of the internal methylene groups. acs.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
P-CH₂- ~1.5 - 2.0 (multiplet)~25 - 35 (doublet, ¹J_PC)
-(CH₂)₅₈- ~1.2 - 1.4 (broad singlet)~29 - 30 (multiple signals)
-CH₃ (chain end) ~0.8 - 0.9 (triplet)~14
P-(OCH₃)₂ ~3.7 (doublet, ³J_PH)~52 (doublet, ²J_POC)

31P NMR Spectroscopy: Chemical Shifts and Coupling Phenomena for Phosphonate Esters

Mass Spectrometry Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for identifying any impurities. Its high sensitivity allows for the detection of trace-level components.

High-Resolution Accurate Mass Spectrometry (HRAMS) provides the measurement of mass-to-charge ratios (m/z) with very high precision. azolifesciences.comthermofisher.com This accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. algimed.comnih.gov For this compound, HRAMS would be used to confirm its molecular formula (C₆₂H₁₂₇O₃P) by comparing the experimentally measured accurate mass with the theoretically calculated mass.

The ability of HRAMS to distinguish between ions with very similar nominal masses is essential for impurity profiling. azolifesciences.comthermofisher.com For instance, it can differentiate the desired product from potential byproducts such as compounds with shorter or longer alkyl chains, or species resulting from the oxidation or hydrolysis of the phosphonate ester.

Table 3: Theoretical Mass Data for this compound

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M] C₆₂H₁₂₇O₃P959.9465
[M+H]⁺ C₆₂H₁₂₈O₃P⁺960.9543
[M+Na]⁺ C₆₂H₁₂₇O₃PNa⁺982.9362

For the analysis of complex mixtures containing phosphonates and related polar species, coupling a separation technique with mass spectrometry is highly effective.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): HILIC is a chromatographic technique well-suited for the separation of polar and hydrophilic compounds, such as phosphonates and their degradation products. wiley.comresearchgate.netnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous solvent. researchgate.net This setup allows for the retention and separation of polar analytes that would elute too quickly in traditional reversed-phase chromatography. Coupling HILIC with MS (HILIC-MS) allows for the separation of this compound from more polar impurities, such as any corresponding phosphonic acid that might result from hydrolysis, before their detection by the mass spectrometer. wiley.comnih.gov

Capillary Zone Electrophoresis-Electrospray Ionization-Ion Trap Mass Spectrometry (CZE-ESI-ITMS): Capillary zone electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge and size. researchgate.netnih.govucl.ac.uk This technique offers very high separation efficiency for charged and polar species. When coupled with ESI-MS, CZE-MS becomes a powerful tool for analyzing complex mixtures of ionic compounds, including phosphonates and their metabolites. researchgate.netresearchgate.net It can be particularly useful for identifying and quantifying charged impurities in technical-grade phosphonate products. researchgate.net

High-Resolution Accurate Mass Spectrometry (HRAMS) for Phosphonate Analysis

Chromatographic Separations for Phosphonate Esters and Related Species

Various chromatographic methods can be employed for the separation and purification of phosphonate esters and to assess the purity of a sample.

Paper Chromatography: Historically, paper chromatography has been used for the separation of biologically important phosphate (B84403) and phosphonate esters. cdnsciencepub.comnih.gov Different solvent systems, often consisting of mixtures of an alcohol, an acid or base, and water, allow for the separation of esters based on their polarity and partitioning behavior between the stationary paper phase and the mobile solvent phase. cdnsciencepub.comnih.gov

Gas Chromatography (GC): Due to the low volatility of long-chain phosphonate esters, direct analysis by GC is challenging. However, derivatization to form more volatile esters can facilitate GC analysis. d-nb.info This approach is more commonly used for smaller phosphonic acids and their esters.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of phosphonate esters. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can separate phosphonate esters based on the length of their alkyl chains. For this compound, its long, nonpolar hexacontyl chain would lead to very strong retention on a reversed-phase column. As mentioned previously, HILIC provides an alternative for separating phosphonates from more polar related species. eurl-pesticides.eu

Table 4: Summary of Chromatographic Techniques for Phosphonate Analysis

TechniquePrincipleApplicability to this compound
Paper Chromatography Partitioning between a stationary paper phase and a liquid mobile phase. cdnsciencepub.comQualitative analysis and separation from highly polar impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase; requires volatile analytes. d-nb.infoGenerally unsuitable without derivatization due to low volatility.
Reversed-Phase HPLC Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. sielc.comPurity assessment and separation from homologs with different chain lengths. Strong retention expected.
HILIC Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. wiley.comSeparation from polar impurities like phosphonic acids.

Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC-UV) Methodologiesnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ion Chromatography (IC) are powerful techniques for the separation, identification, and quantification of organophosphorus compounds. Due to the lack of a strong chromophore in its saturated alkyl chain, direct UV detection of this compound is challenging. Therefore, analysis often requires indirect detection methods or derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For non-UV-absorbing analytes like this compound, reversed-phase HPLC can be employed with indirect UV detection. This involves adding a UV-absorbing compound (a probe) to the mobile phase. When the analyte elutes, it displaces the probe, causing a decrease in the background absorbance that is detected as a negative peak. researchgate.net Alternatively, derivatization methods can be used to attach a UV-active label to the molecule, although this adds complexity to the sample preparation. researchgate.net

A typical HPLC method would involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with a buffered aqueous solution. nih.govnih.gov

Ion Chromatography (IC)

IC is particularly suited for the analysis of the hydrolyzed form of the phosphonate, hexacontylphosphonic acid, or for detecting ionic impurities. nih.govresearchgate.net The technique separates ions based on their affinity for an ion-exchange resin. tandfonline.com For phosphonates, which are anionic, an anion-exchange column is used. acs.org Detection is typically achieved by measuring the conductivity of the eluent. Suppressed conductivity is often preferred to reduce background noise and enhance sensitivity. acs.org A two-dimensional IC (IC/IC) approach can be used for complex matrices to pre-separate and concentrate the analytes before final analysis. nih.gov

Below is a table representing hypothetical chromatographic conditions and expected performance for the analysis of long-chain alkylphosphonates, which would be applicable to this compound.

Table 1: Representative Chromatographic Parameters for Alkylphosphonate Analysis

Parameter HPLC-UV (Indirect) Ion Chromatography (for hydrolyzed acid)
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) Anion-Exchange (e.g., Dionex IonPac™ AS11-HC) nih.gov
Mobile Phase Acetonitrile/Water with a UV-active probe (e.g., sodium salicylate) researchgate.net Gradient of aqueous NaOH or Na₂CO₃/NaHCO₃ buffer acs.org
Flow Rate 1.0 mL/min 1.0 - 1.5 mL/min acs.org
Detection UV at 210-260 nm (indirect) researchgate.netnih.gov Suppressed Conductivity
Hypothetical Retention Time Dependent on exact conditions, expected to be long due to the C60 chain Dependent on pH and eluent concentration
Hypothetical Limit of Quantitation (LOQ) ~10-50 µg/mL ~1-5 ppm acs.org

Surface-Sensitive Spectroscopies for Interfacial Studies of Phosphonate Films

Long-chain phosphonates are well-known for forming self-assembled monolayers (SAMs) on various metal oxide surfaces. Surface-sensitive spectroscopic techniques are essential for characterizing the formation, structure, and orientation of these films.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative technique used to determine the elemental composition and chemical states of the top 1-10 nm of a surface. researchgate.netprinceton.edu For a film of this compound on a substrate (e.g., silicon oxide, titanium oxide, or aluminum oxide), XPS would confirm the covalent attachment of the phosphonate headgroup to the surface and the presence of the alkyl chain. nih.govaip.orgsci-hub.se

High-resolution scans of the P 2p, O 1s, C 1s, and the substrate's core levels would provide detailed chemical information. The binding energy of the P 2p peak can distinguish between the phosphonate ester and the phosphonic acid, and can also help determine the binding mode (monodentate, bidentate, or tridentate) to the oxide surface. princeton.eduacs.org Angle-resolved XPS (ARXPS) can be used to verify monolayer formation and assess film thickness and uniformity. princeton.edu

Table 2: Expected XPS Binding Energies for a this compound Film

Core Level Expected Binding Energy (eV) Information Provided
P 2p ~133-134 eV Confirms presence of phosphorus; binding state (phosphonate vs. acid) and bonding to surface acs.org
C 1s ~285.0 eV (C-C/C-H), ~286.5 eV (C-O) Confirms presence of the hexacontyl chain and methyl ester groups; can indicate hydrocarbon contamination aip.org
O 1s ~531-533 eV Overlaps with substrate oxide; P=O and P-O-C contributions provide insight into headgroup structure and bonding princeton.edu
Substrate (e.g., Si 2p) ~103 eV (for SiO₂) Attenuation of substrate signal used to calculate film thickness

Near Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS, also known as XANES, is a synchrotron-based technique that provides information about the orientation of molecules within a film. nih.govacs.org By measuring the absorption of polarized X-rays at the carbon K-edge, the average tilt angle of the hexacontyl chains with respect to the surface normal can be determined. acs.org The intensity of specific electronic transitions (e.g., C 1s to σ*) varies with the angle of the incident X-ray beam relative to the molecular axis, allowing for a precise calculation of molecular orientation. nih.gov

Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)

PM-IRRAS is a highly sensitive infrared technique for studying molecular monolayers on reflective (metal or metal-coated) surfaces. nih.govacs.org It provides detailed information about the chemical bonds, conformational order, and orientation of the adsorbed molecules. researchgate.net For a this compound SAM, PM-IRRAS spectra would be dominated by the vibrational modes of the long alkyl chain. The positions of the symmetric (νs) and asymmetric (νa) methylene (CH₂) stretching vibrations are particularly informative; frequencies around 2850 cm⁻¹ (νs) and 2918 cm⁻¹ (νa) indicate a well-ordered, all-trans (crystalline-like) alkyl chain structure. acs.orgutupub.fi Higher frequencies suggest conformational disorder (gauche defects). utupub.fi

Sum Frequency Generation (SFG) Spectroscopy

SFG is a surface-specific, second-order nonlinear optical technique that is sensitive only to molecules at an interface where inversion symmetry is broken. sinica.edu.tw This makes it an ideal tool for studying monolayers without interference from the bulk substrate or overlying medium. acs.orgacs.org SFG provides vibrational spectra similar to IR and Raman, but exclusively for the interfacial molecules. acs.org For a this compound SAM, SFG spectra would reveal the ordering of the terminal methyl group and the alkyl chain. The presence of a strong methyl stretch in the SFG spectrum is a clear indicator of a well-ordered monolayer. nih.gov

Table 3: Key Vibrational Modes for a this compound Film

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique(s) Information Provided
νa(CH₂) ~2918-2925 cm⁻¹ PM-IRRAS, SFG Asymmetric C-H stretch; frequency indicates alkyl chain order utupub.fi
νs(CH₂) ~2850-2855 cm⁻¹ PM-IRRAS, SFG Symmetric C-H stretch; frequency indicates alkyl chain order acs.org
νs(CH₃) ~2879 cm⁻¹ SFG, PM-IRRAS Symmetric methyl stretch; intensity in SFG indicates terminal group order utupub.fi
ν(P-O-C) ~1030-1050 cm⁻¹ PM-IRRAS Phosphonate ester stretch
ν(P=O) ~1250-1270 cm⁻¹ PM-IRRAS Phosphoryl stretch; indicates headgroup structure and bonding researchgate.net

Atomic Force Microscopy (AFM) is a scanning probe technique that provides three-dimensional topographical images of a surface at the nanoscale. researchgate.net It is invaluable for assessing the quality, uniformity, and morphology of phosphonate films. nih.govnih.gov

Using tapping mode AFM, the formation of a this compound monolayer on a substrate can be directly visualized. princeton.edu The technique can reveal if the film is complete or if it contains defects such as pinholes or aggregates. acs.org The root-mean-square (RMS) roughness of the surface can be quantified before and after film deposition; a smooth, uniform monolayer is expected to largely conform to the underlying substrate topography. princeton.edu Furthermore, by intentionally scratching the monolayer with the AFM tip and imaging the resulting trench, a precise measurement of the film thickness can be obtained, which can then be compared to the theoretical length of the molecule to infer molecular tilt. nih.gov

Table 4: Representative Morphological Data from AFM Analysis of an Alkylphosphonate SAM

Measurement Typical Value/Observation Significance
Film Thickness 7-8 nm (for a near-normal C60 chain) Confirms monolayer/multilayer formation; used to calculate molecular tilt
RMS Roughness < 1 nm (on an atomically flat substrate) Indicates film smoothness and uniformity princeton.edu
Surface Coverage >95% Assesses the completeness of the self-assembled monolayer
Defect Analysis Pinholes, aggregates Provides information on the quality and integrity of the film acs.org

Theoretical and Computational Investigations of Dimethyl Hexacontylphosphonate Chemistry

Quantum Chemical Methodologies for Organophosphonate Systems

Quantum chemical calculations serve as a powerful tool for investigating the properties of organophosphorus compounds at a molecular level. researchgate.net These methods are particularly valuable due to the experimental challenges posed by the high toxicity of many of these molecules. researchgate.net

Density Functional Theory (DFT) is a predominant computational method for studying the electronic structure of molecules, including organophosphonates. nih.govwikipedia.orgnih.gov It offers a favorable balance between computational cost and accuracy, enabling the study of large and complex molecular systems. nih.gov

Structural and electronic properties of phosphonate (B1237965) derivatives are frequently analyzed using DFT. researchgate.netnih.gov The chemical reactivity of these compounds can be interpreted through various quantum descriptors derived from DFT calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO), Hirshfeld charges, and molecular electrostatic potential. researchgate.netnih.gov For instance, studies on a series of phosphonate derivatives have utilized the PBEPBE exchange-correlation functional with a 6-311++G** basis set to analyze these properties. researchgate.netnih.gov Other research has employed the B3LYP functional with the 6-311G(d,p) basis set to scrutinize reaction mechanisms and regioselectivity. The choice of functional and basis set is critical, with research indicating that for some properties of organophosphate pesticides, the M06L functional with a 6-31+G(d,p) basis set provides a good compromise between accuracy and computational expense. researchgate.net

Computational MethodBasis SetProperties InvestigatedReference
DFT (PBEPBE functional)6-311++G**Structural and electronic properties, reactivity descriptors (HOMO, LUMO, Hirshfeld charges) researchgate.netnih.gov
DFT (B3LYP functional)6-311G(d,p)Reaction mechanisms, regioselectivity, orbital analysis
DFT (M06L functional)6-31+G(d,p)Optimized geometries, lipophilicity prediction researchgate.net
CBS-QB3 Composite MethodN/A (Multi-step method)Standard gas-phase thermodynamic data (enthalpies of formation, entropies, heat capacities) researchgate.net

The cleavage of the phosphorus-carbon (P-C) bond is a fundamental reaction for organophosphonates. High-level ab initio computations are employed to investigate the thermodynamics of this process, particularly in phosphoranyl radicals, which are key intermediates. acs.org Phosphoranyl radicals can undergo fragmentation through β-scission, a process that involves the cleavage of a bond beta to the radical center. nih.gov

A comprehensive assessment of various computational methods, including DFT and ab initio procedures, has been performed to accurately predict the bond dissociation energies (BDEs) of phosphoranyl radicals. acs.org The G3(MP2)-RAD method has been used as a benchmark for these calculations. acs.org Such studies examine the influence of different substituents on the stability of the P-C bond. acs.org For example, calculations on •P(CH3)3X radicals show that strong σ-accepting substituents can increase radical stability. acs.org Mechanistic studies have also explored the competition between α-scission (cleavage of the P-C bond in the radical intermediate) and β-scission (cleavage of an adjacent bond), with DFT calculations helping to rationalize the observed selectivity. chemrxiv.org

Radical SystemBond CleavageCalculated BDE (kJ/mol) at G3(MP2)-RAD LevelReference
P(CH3)4Axial P-C101.3 acs.org
P(CH3)4Equatorial P-C145.2 acs.org
P(CH3)3OCH3Axial P-C113.8 acs.org
P(CH3)3OCH3Equatorial P-C155.2 acs.org

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Mechanistic Insights into Phosphonate Reactions through Computational Modeling

Computational modeling provides indispensable mechanistic details for reactions that are difficult to probe experimentally. For phosphonates, this includes understanding degradation pathways like C-P bond cleavage and hydrolysis.

The cleavage of the C-P bond in phosphonates under acidic conditions is a crucial degradation pathway. Theoretical studies using DFT have been instrumental in mapping the reaction paths for this process. nih.gov For a model α-aminophosphonate, computational investigations confirmed a three-step process: initial protonation, subsequent P-C bond cleavage, and finally, hydrolysis of the resulting products. nih.gov

The calculations, performed both in the gas phase and using an aqueous solvation model, revealed that the most favorable reaction pathway begins with the protonation of the amino group. nih.gov This is followed by a proton transfer and the ultimate cleavage of the P-C bond. nih.gov The explicit inclusion of water molecules in the model demonstrated that two water molecules are necessary to facilitate the P-C bond cleavage, highlighting the active role of the solvent in the reaction mechanism. nih.gov The general method for preparing phosphonic acids often involves hydrolysis with a concentrated hydrochloric acid solution, which proceeds via cleavage of the ester O-C bond, but C-P bond cleavage can occur under specific conditions or with certain substrates. beilstein-journals.org

The hydrolysis of phosphonate esters is a fundamental reaction that has been extensively modeled. mdpi.comresearchgate.net Computational efforts focus on understanding the mechanistic details, such as whether the reactions are concerted or proceed through stable intermediates like trigonal bipyramidal phosphoranes. dtic.mil These models also compare the reactivity of different phosphonate structures, for example, cyclic versus open-chain analogues. mdpi.com

A critical aspect of this modeling is the accurate representation of the solvent. Continuum solvation models, such as the Generalized Born/Surface Tension (GB/ST) models, are integrated with quantum mechanical calculations to simulate the aqueous environment. dtic.mil These models are essential for investigating substrate acidity constants and activation energies, which are key to understanding reaction rates. dtic.mil Theoretical modeling has also been applied to specific processes like the transesterification of phosphonopeptides and the enzyme-catalyzed hydrolysis of phosphonates. mdpi.com

Elucidation of C-P Bond Cleavage Mechanisms in Acidic Media

Prediction of Supramolecular Interactions and Self-Assembly Behaviors of Long-Chain Phosphonates

The long hexacontyl chain of Dimethyl hexacontylphosphonate suggests a strong tendency towards self-assembly, a process driven by non-covalent intermolecular forces. acs.orgnih.gov Computational methods are vital for predicting and understanding these behaviors. mdpi.com Long-chain alkylphosphonic acids are well-known for forming dense and highly ordered self-assembled monolayers (SAMs) on various metal oxide substrates. ethz.ch

The formation of these organized, surface-confined monolayers is driven by the chemical bond formation between the phosphonate headgroup and the surface, as well as by the collective van der Waals interactions between the long alkyl chains. ethz.ch Computational modeling can be used to assess the stability of proposed supramolecular structures. mdpi.com By simulating the system, if a proposed structure is stable, the atoms will maintain their relative positions, whereas an unstable arrangement will lead to reorganization. mdpi.com This allows for the analysis of plausible stacking modes that are critical during the self-assembly process. mdpi.com For long-chain amphiphilic molecules, these interactions can lead to the formation of complex supramolecular architectures like wires or rolled sheets. researchgate.net

Phosphonate Esters in Advanced Materials Design

Phosphonate esters are distinguished by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy groups, and single-bonded to a carbon atom. The presence of long alkyl or alkenyl chains attached to this phosphonate core imparts properties that are highly valuable in the design of advanced materials. These long chains can influence solubility, surface activity, and interactions within a polymer matrix, leading to specialized functions.

In the domain of tribology, which studies friction, wear, and lubrication, anti-wear and extreme pressure additives are critical for preventing damage to mechanical components operating under high stress. tandfonline.com Long-chain phosphonate esters, such as this compound, are identified as effective metal-free, sulfur-free, phosphorus-containing anti-wear and extreme pressure agents. google.comgoogle.com These additives are incorporated into lubricant formulations to prevent galling, scoring, and seizure, and to minimize wear between moving surfaces. tandfonline.com

The mechanism of action involves the formation of a protective film on the bearing surfaces. researchgate.net Under the high pressures and temperatures generated at contact points, long-chain phosphonates can undergo tribochemical reactions with the metal surface, forming a durable boundary film. researchgate.net This film acts as a physical barrier, preventing direct metal-to-metal contact and reducing friction and wear.

Research has demonstrated the efficacy of various long-chain phosphonates. A study evaluating a series of new long-chain phosphates and phosphonates found that compounds like diethyl stearoxyethylphosphonate and di(2-ethylhexyl) lauroxyethylphosphonate were highly effective anti-wear agents in both mineral oil and synthetic base stocks. tandfonline.com The performance of these long-chain phosphorus additives was found to be comparable to that of commercially available hypoid gear oils. tandfonline.com

Tribological Performance of Selected Long-Chain Phosphonates

Compound TypeSpecific ExampleObserved FunctionalityBase OilReference
AcyloxyethylphosphonateDiethyl stearoxyethylphosphonateEffective Anti-wear AgentBis(2-ethylhexyl) sebacate, Mineral Oil tandfonline.com
AcyloxyethylphosphonateDi(2-ethylhexyl) lauroxyethylphosphonatePromising Extreme Pressure AgentBis(2-ethylhexyl) sebacate, Mineral Oil tandfonline.com
Ionic Liquid PhosphonatePhosphonium-basedFormation of Adsorption & Tribochemical FilmsMineral Oil, Poly Alpha Olefins researchgate.net
AlkylphosphonateThis compoundAnti-wear/Extreme Pressure AgentNot Specified google.comgoogle.com

The high flammability of many common polymers restricts their use in various applications. acs.org Phosphorus-based compounds, including phosphonates, are widely used as effective flame retardants. mdpi.com They can be incorporated into polymers either as additives or by being chemically bonded to the polymer chains. mdpi.comrsc.org The latter approach, creating single-component systems, is often preferred as it mitigates issues of additive migration and ensures compatibility with the polymer matrix. rsc.org

The flame-retardant mechanism of phosphonates is twofold. In the condensed phase (the solid polymer), thermal decomposition of the phosphonate generates phosphoric acid, which promotes dehydration and cross-linking of the polymer chains. mdpi.comrsc.org This process leads to the formation of a thermally stable, insulating layer of carbonaceous char on the material's surface, which shields the underlying polymer from heat and oxygen. rsc.orgspecialchem.com In the gas phase, phosphorus-containing radicals (PO•) can be released, which scavenge the highly reactive H• and OH• radicals that sustain combustion. rsc.org

Research has shown that functionalizing polyolefins like polyethylene (B3416737) and polypropylene (B1209903) with phosphonates significantly enhances their thermal stability and flame-retardant properties. acs.orgrsc.org One successful synthesis route involves the copolymerization of an olefin with a long-chain ω-bromo-α-alkene, followed by a post-polymerization modification where the pendent bromine groups are reacted with phosphite (B83602) esters to yield the desired phosphonate-functionalized polymer. acs.orgrsc.org

Thermal Properties of Phosphonate-Functionalized Polypropylene (PP)

MaterialT10% (°C)T50% (°C)Residue at 700°C (%)Reference
Pristine PP3944320.0 acs.org
PPPPr (Alkyl Phosphonate-Modified)4044545.8 acs.org
PPPPh (Aryl Phosphonate-Modified)41446515.8 acs.org

Phosphonates are highly effective molecules for modifying the surfaces of a wide range of inorganic and organic materials, including metal oxides and polymers. researchgate.net Typically, phosphonic acids are used to form self-assembled monolayers (SAMs) where the phosphonate group acts as a robust anchor to the substrate surface, while the organic moiety extends away from the surface, defining its new properties. researchgate.netacs.org

The use of long-chain phosphonates in surface functionalization allows for precise control over interfacial properties. For instance, a long alkyl chain like a hexacontyl group can impart significant hydrophobicity to a normally hydrophilic surface. researchgate.net The length and nature of this organic chain can also influence the packing and structure of the resulting material. rsc.org In one study, it was found that phosphonate-functionalized nanofibers prepared with longer-chain surfactants (hexadecyl- and octadecyl phosphonate) exhibited greater uptake of U(VI) from solutions, in part because the longer chains were better retained on the nanofiber surface. nih.gov

Beyond simply altering surface energy, phosphonate monolayers can also tune the electronic properties of materials. On certain metal oxides, these monolayers have been shown to act as surface-level dopants, altering the catalytic activity of the underlying material for specific reactions. osti.gov This ability to precisely engineer surface chemistry and electronic structure is crucial for the fabrication of advanced devices, including sensors, catalysts, and electronics. researchgate.net

Effects of Long-Chain Phosphonate Surface Functionalization

SubstrateFunctionalizing AgentObserved EffectApplication AreaReference
Metal Oxides (e.g., TiO₂, CeO₂)Alkylphosphonic AcidsActs as surface-level dopant, altering catalytic activity.Catalysis osti.gov
Polyacrylonitrile NanofibersHexadecyl/Octadecyl Phosphonic AcidEnhanced retention of functional group and increased U(VI) uptake.Sensing, Water Treatment nih.gov
Titanium(IV) CentersLong Alkyl Chain PhosphonatesIntroduces hydrophobicity and leads to layered structures.Porous Materials rsc.org
General Inorganic SubstratesPhosphonate Coupling MoleculesControl of surface/interface properties.Hybrid Materials, Electronics researchgate.net

Catalytic Applications of Organophosphorus Compounds

Organophosphorus compounds are central to the field of catalysis, particularly as ligands that coordinate to a metal center and modulate its catalytic activity. wikipedia.org The versatility of phosphorus chemistry allows for the fine-tuning of these ligands to achieve high levels of activity and selectivity in a vast array of chemical transformations. google.com

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, organophosphorus compounds are among the most important classes of ligands for transition metals. tandfonline.com While phosphines are the most studied, related compounds such as phosphites and phosphonates also serve as effective ligands. wikipedia.org The success of these ligands lies in the ability to systematically modify their electronic and steric properties by changing the organic substituents on the phosphorus atom. google.com This tuning directly influences the stability, activity, and selectivity of the resulting metal complex. google.com

These ligand-metal complexes are used to catalyze a wide range of industrially important reactions, including hydrogenations, hydroformylations, cross-coupling reactions, and polymerizations. google.comtandfonline.com The rational design of organophosphorus ligands has been a primary driver of discovery and optimization in catalysis. acs.org Recent developments have focused on creating ligands for more environmentally benign catalytic processes, such as those that can operate in water or be easily separated and recycled. tandfonline.com

A significant advancement in heterogeneous catalysis is the development of Metal-Organic Frameworks (MOFs), which are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. scispace.com A specific subclass, Metal Phosphonate Frameworks (MPFs), utilizes phosphonates as the organic linkers. acs.org A key advantage of MPFs is their enhanced stability; the strong, covalent nature of the metal-oxygen-phosphorus bond gives them superior thermal and chemical robustness compared to many carboxylate-based MOFs. rsc.orgacs.org

Despite their stability, constructing porous MPFs can be challenging, as the strong coordination often leads to dense, non-porous layered structures. acs.org A successful strategy to overcome this is to use phosphonate ligands with large organic spacers—such as long alkyl chains—which prevent dense packing and help generate an open, porous framework. acs.org

These robust, porous materials are excellent candidates for heterogeneous catalysts. researchgate.net Their high surface area and well-defined pore structures allow for efficient interaction with substrates, while their stability permits use under harsh reaction conditions. google.com Chiral MPFs have been designed and used for asymmetric catalysis, achieving high enantioselectivity in various reactions. scispace.comgoogle.com The ability to tune both the metal node and the functional organic phosphonate linker provides a powerful platform for designing solid-state catalysts tailored for specific chemical processes. researchgate.netgoogle.com

Catalytic Applications of Porous Metal Phosphonates (MPFs)

MPF SystemKey FeatureCatalytic ApplicationReference
Chiral Phosphonate MOFs (16 different metals)Tunable Lewis acidity and high stability.Asymmetric allylboration, Friedel–Crafts alkylation, etc. scispace.com
Chiral Porous Zirconium PhosphonatesIncorporation of chiral bisphosphine moieties.Heterogeneous asymmetric hydrogenation of ketones. google.com
General Porous Metal PhosphonatesHigh thermal/water stability from strong M-O-P bonds.General heterogeneous catalysis, ion exchange, gas separation. acs.org
Hybrid Metal PhosphonatesSynergy of metal centers with tunable organo-functionalities.Solid-acid catalysis, metal sorption. researchgate.net

Advanced Applications in Materials Science and Catalysis Involving Long Chain Phosphonates

Advanced Applications in Catalysis

Phosphonates are versatile in the field of catalysis, serving as ligands, catalyst supports, or as catalysts themselves. researchgate.net Zirconium phosphates and phosphonates, for example, are recognized as promising solid acid catalysts due to their tunable acidity, stability, and water tolerance. mdpi.com The long alkyl chains, such as the hexacontyl group in this compound, can influence the hydrophobic-hydrophilic balance of the catalyst surface, which is crucial for many organic reactions.

Chiral phosphonates are of significant interest in asymmetric catalysis, where the goal is the stereoselective synthesis of a specific enantiomer of a chiral molecule. unl.ptthieme-connect.com These compounds are crucial as their configuration is often vital for the biological activity of molecules used in medicine and agriculture. unl.pt The development of catalytic enantioselective methods to produce chiral phosphonates has seen rapid growth, with organocatalysis and metal complex catalysis being prominent strategies. unl.ptmdpi.com

The synthesis of chiral phosphonates often involves reactions such as the phospha-aldol (Pudovik) reaction, the phospha-Mannich reaction, and the phospha-Michael addition. mdpi.com In these reactions, a chiral catalyst directs the approach of the reagents to favor the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess (ee).

For instance, the hydrophosphonylation of aldimines in the presence of a chiral lanthanoid-potassium-BINOL complex can yield α-aminophosphonates with high enantiomeric excess. scispace.com Similarly, organocatalysts like chiral diamines or bifunctional squaramides have been successfully employed in the enantioselective addition of phosphites to various electrophiles. mdpi.comresearchgate.net

While specific research on the use of chiral this compound in asymmetric catalysis is not extensively documented, the principles of using chiral phosphonates are broadly applicable. A chiral version of this compound could theoretically be employed as a ligand for a metal catalyst or as an organocatalyst itself. The long hexacontyl chain might offer unique steric and electronic effects, potentially influencing the stereochemical outcome of a catalytic reaction. The creation of such a chiral center can be achieved through various methods, including asymmetric hydrogenation or nucleophilic substitution. thieme-connect.comnih.govchemrxiv.org

The table below summarizes key asymmetric reactions where chiral phosphonates are utilized, which could theoretically be adapted for long-chain variants like a chiral this compound.

Table 1: Key Asymmetric Reactions Involving Chiral Phosphonates

Reaction Description Typical Catalysts Potential Role of Long-Chain Chiral Phosphonate
Phospha-Aldol (Pudovik) Reaction Addition of a phosphite (B83602) to a carbonyl compound to form a chiral α-hydroxyphosphonate. unl.pt Chiral metal complexes (e.g., Lanthanoid-BINOL), organocatalysts. unl.ptscispace.com As a chiral ligand or organocatalyst, influencing enantioselectivity through steric hindrance of the hexacontyl group.
Phospha-Mannich Reaction A three-component reaction of an aldehyde, an amine, and a phosphite to produce chiral α-aminoalkylphosphonates. mdpi.com Chiral Brønsted acids, Lewis acids, or organocatalysts (e.g., quinine-based). mdpi.com The long alkyl chain could create a specific chiral pocket, enhancing stereocontrol.
Phospha-Michael Addition Conjugate addition of a phosphite to an α,β-unsaturated compound. mdpi.com Chiral organocatalysts (e.g., thiourea-based catalysts, diamines). mdpi.comresearchgate.net Could be used as a chiral ligand to control the facial selectivity of the nucleophilic attack.
Asymmetric Hydrogenation Reduction of unsaturated phosphonates to create a chiral center. thieme-connect.com Chiral transition metal complexes (e.g., Rhodium with chiral phosphine (B1218219) ligands). thieme-connect.com The phosphonate itself would be the substrate, with the long chain potentially influencing catalyst binding and stereoselectivity.

The research findings indicate that high yields and excellent enantioselectivities (often exceeding 90% ee) can be achieved in these reactions through the careful design of the chiral catalyst and optimization of reaction conditions. mdpi.comscispace.com The development of catalytic enantioselective methods for synthesizing chiral phosphonates remains a dynamic area of research, with continuous efforts to discover new catalysts and expand the scope of these reactions. thieme-connect.com The application of these methodologies to long-chain phosphonates like this compound could lead to novel catalysts and materials with unique stereoselective properties.

Environmental Transformations and Fate of Organophosphonates: Research Methodologies

Methodologies for Investigating Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For organophosphonates, the primary abiotic degradation pathways investigated are photochemical, chemical, and hydrolytic transformations.

Photochemical degradation is a key transformation process for many organic compounds in the environment, driven by the energy of sunlight. researchgate.net Research methodologies for studying the photochemical and chemical degradation of phosphonates typically involve controlled laboratory experiments that simulate environmental conditions.

Irradiation Experiments: These studies expose aqueous solutions of the target phosphonate (B1237965) to a light source that mimics the solar spectrum, often using high-pressure mercury lamps. researchgate.net The experiments are conducted in photoreactors with controlled temperature and atmospheric conditions. The rate of degradation is monitored over time by taking samples at regular intervals and analyzing the concentration of the parent compound. researchgate.net The influence of various environmental factors on the degradation rate can be systematically investigated. For instance, the presence of photosensitizers, such as humic substances or iron salts, which can accelerate photodegradation, is often examined. researchgate.netresearchgate.net Studies on other nitrogen-containing phosphonates have shown that photodegradation is enhanced in the presence of iron, particularly at acidic pH. researchgate.net

Oxidation Studies: Chemical degradation through oxidation is another important abiotic pathway. Advanced Oxidation Processes (AOPs) are often employed in laboratory settings to study the susceptibility of phosphonates to oxidative breakdown. These processes generate highly reactive species, such as hydroxyl radicals. Common AOPs used in research include the Fenton reaction (Fe²⁺/H₂O₂) and ozonation. ung.si The efficiency of these processes in degrading the phosphonate and its transformation products is evaluated. For example, studies on organophosphorus pesticides have demonstrated that photo-assisted Fenton reactions can effectively induce chemical oxidation. ung.si

The following table summarizes typical experimental conditions for photochemical degradation studies of organophosphonates.

ParameterTypical ConditionsRationale
Light Source Medium-pressure mercury lamp (emits between 190 and 600 nm)Simulates a broad range of the solar spectrum. researchgate.net
Concentration 1 mg/LRepresents a potential environmental concentration. researchgate.net
pH 3, 5-6, 10To assess the effect of varying environmental acidity/alkalinity. researchgate.net
Additives Iron salts (e.g., 3.6 µM)To investigate the catalytic effect of metal ions present in natural waters. researchgate.net

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Phosphonate esters are generally susceptible to hydrolysis, which can be a significant degradation pathway in aquatic environments. wikipedia.org

Sterile Aqueous Solutions: To isolate hydrolytic degradation from microbial activity, studies are conducted in sterile aqueous buffer solutions. The pH of these solutions is adjusted to reflect different environmental conditions (e.g., pH 5, 7, and 9). regulations.gov The solutions are typically incubated in the dark at a constant temperature to prevent photodegradation. regulations.gov

Influence of Catalysts: The rate of hydrolysis can be influenced by catalysts. Acid- and base-catalyzed hydrolysis are common, with studies often using strong acids (like HCl) or bases to accelerate the reaction and determine the compound's stability under extreme pH conditions. nih.govmdpi.com The presence of divalent cations, which can be required for the hydrolytic cleavage of the C-P bond in some phosphonates, is also investigated. oieau.fr For instance, research on some phosphonates has revealed a slow, light-independent hydrolytic cleavage of the C-P bond that necessitates the presence of divalent cations and aerobic conditions. oieau.fr

The table below outlines a typical experimental setup for studying the hydrolytic stability of a phosphonate.

ParameterTypical ConditionsRationale
Medium Sterile aqueous buffer solutionsTo eliminate microbial degradation as a variable. regulations.gov
pH 5, 7, 9To simulate acidic, neutral, and alkaline environmental conditions. regulations.gov
Incubation Darkness at 25°C ± 1°C for 30 daysTo prevent photodegradation and maintain a constant temperature. regulations.gov
Analysis Measurement of parent compound and degradation productsTo determine the rate and pathway of hydrolysis.

Photochemical and Chemical Degradation Studies

Approaches for Studying Biotic Transformations and Biodegradation by Microorganisms

Biodegradation by microorganisms is a crucial process for the removal of many organic pollutants from the environment. scielo.org.mx The stable C-P bond in phosphonates makes them generally resistant to breakdown; however, various microorganisms have evolved pathways to cleave this bond. nih.govmdpi.com

Screening for Degrading Microorganisms: The initial step often involves isolating microorganisms from environments contaminated with phosphonates or other organophosphorus compounds, such as agricultural soils or wastewater treatment plants. scielo.org.mxbohrium.com These isolates are then screened for their ability to utilize the target phosphonate as a sole source of phosphorus, carbon, or nitrogen in a minimal salt medium. oup.com Growth of the microorganism indicates its potential to degrade the compound.

Biodegradation Assays: Once potential degrading strains are identified, biodegradation assays are conducted in liquid cultures. The disappearance of the parent phosphonate and the appearance of transformation products are monitored over time. oup.com These studies can also investigate the effect of environmental factors on biodegradation, such as the presence of alternative nutrient sources (e.g., inorganic phosphate), which can inhibit phosphonate degradation. oieau.fr

Enzyme and Genetic Analysis: To understand the biochemical mechanisms of degradation, researchers study the enzymes and genes involved. The C-P lyase pathway is a well-documented mechanism for cleaving the C-P bond in some bacteria. nih.gov Identifying the genes responsible for this pathway (the phn genes) can confirm the degradation potential of a microorganism.

The following table summarizes key methodologies used in biodegradation studies.

MethodologyDescriptionKey Findings from General Phosphonate Research
Isolation and Screening Microorganisms are isolated from contaminated sites and tested for their ability to grow on the phosphonate as a sole nutrient source. scielo.org.mxbohrium.comSoil bacteria are the principal microorganisms responsible for the biodegradation of many organophosphorus compounds. oup.com
Biodegradation Assays The rate of phosphonate degradation by microbial cultures is measured under controlled laboratory conditions. oup.comThe presence of easily available phosphorus sources, like orthophosphate, can inhibit the biodegradation of phosphonates. oieau.fr
Metabolite Identification Analytical techniques are used to identify the intermediate and final products of biodegradation.Aminomethylphosphonic acid (AMPA) is a common degradation product of many nitrogen-containing phosphonates. researchgate.net
Genetic and Enzymatic Studies The genes and enzymes responsible for the cleavage of the C-P bond are identified and characterized.The C-P lyase pathway is a key enzymatic route for the degradation of some phosphonates in bacteria. mdpi.com

Analytical Strategies for Monitoring Phosphonate Transformation Products in Environmental Matrices

Accurate and sensitive analytical methods are essential for monitoring the fate of phosphonates and their transformation products in complex environmental matrices like water and soil. ucc.edu.ghresearchgate.net

Sample Preparation: Environmental samples often require significant preparation before analysis to remove interfering substances and concentrate the analytes. Techniques such as solid-phase extraction (SPE) are commonly used for water samples. sci-hub.se For soil and sediment, extraction with appropriate solvents is necessary.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a widely used technique for separating phosphonates and their degradation products. ucc.edu.gh Due to the polar and often non-volatile nature of these compounds, derivatization is sometimes required to improve their chromatographic behavior and detection sensitivity. nih.gov For example, N-alkyl moieties can be derivatized with p-toluenesulfonyl chloride (tosylation) or diazomethane (B1218177) (methylation). sci-hub.senih.gov

Detection and Quantification: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the identification and quantification of phosphonates and their transformation products at low concentrations. sci-hub.se This technique offers high sensitivity and specificity. For phosphorus-containing compounds, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation and quantification, as it directly detects the phosphorus nucleus. researchgate.net

The table below provides an overview of analytical techniques for phosphonate analysis.

Analytical TechniqueApplicationAdvantages
High-Performance Liquid Chromatography (HPLC) Separation of phosphonates and their transformation products in liquid samples. ucc.edu.ghSuitable for polar and non-volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification and quantification of trace levels of phosphonates and their metabolites in complex matrices. sci-hub.seHigh sensitivity and specificity.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization and quantification of phosphorus-containing compounds. researchgate.netProvides detailed structural information and is inherently quantitative for the phosphorus nucleus.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of more volatile organophosphorus compounds or those that can be derivatized to increase volatility. tandfonline.comHigh resolution and established libraries for compound identification.

Future Research Directions and Concluding Remarks

Emerging Trends in Long-Chain Phosphonate (B1237965) Ester Synthesis and Chemical Modification

The synthesis of long-chain phosphonate esters is a field ripe for innovation. While established methods like the Michaelis-Arbuzov reaction provide a foundation, future research is expected to focus on developing more efficient, selective, and environmentally benign synthetic routes. researchgate.net

One emerging trend is the use of catalysis to facilitate the formation of the crucial P-C bond. researchgate.net For instance, metal-catalyzed cross-coupling reactions are being explored to synthesize aryl- and alkenylphosphonates, and similar strategies could be adapted for long-chain alkylphosphonates. researchgate.net Another promising avenue is the one-pot synthesis of functionalized organophosphonate esters, which can streamline the production process and reduce waste. ias.ac.in

Future synthetic strategies will likely target:

Improved Reaction Conditions: Development of methods that proceed under milder conditions to accommodate a wider range of functional groups.

Stereoselective Synthesis: For chiral phosphonates, the development of enantioselective synthetic methods is a key goal, particularly for applications in biotechnology and stereochemistry.

Post-Synthesis Modification: Research into the selective chemical modification of the long alkyl chain or the ester groups will enable the fine-tuning of the molecule's properties for specific applications. This could include introducing functional groups along the chain to create multifunctional materials.

A significant challenge in the synthesis of very long-chain phosphonates is the purification and characterization of the products. Future research will need to address these challenges through the development of advanced analytical techniques.

Opportunities in Advanced Supramolecular Materials and Surface Engineering through Phosphonate Self-Assembly

The self-assembly of long-chain phosphonates into ordered structures on various substrates is a key area of opportunity. The phosphonate group provides a robust anchor to a wide range of metal and metal oxide surfaces, while the long alkyl chain drives the formation of densely packed, ordered monolayers. researchgate.net

Future research in this area is expected to focus on:

Multifunctional Surfaces: Creating surfaces with tailored properties by co-deposition of different functionalized phosphonates or by designing phosphonates with multiple functionalities within the same molecule.

Hierarchical Structures: Moving beyond simple monolayers to construct complex, three-dimensional supramolecular architectures with novel optical, electronic, or catalytic properties.

Biomimetic Materials: Utilizing the self-assembly of phosphonates to create surfaces that mimic biological membranes or other natural structures for applications in biocompatible coatings, biosensors, and drug delivery systems. researchgate.net

The ability of long-chain phosphonates to form stable, well-defined layers makes them ideal candidates for the surface modification of materials used in demanding environments, such as medical implants and electronic devices. researchgate.net

Potential Application AreaDescription
Corrosion Protection Formation of dense, hydrophobic monolayers on metal surfaces to prevent corrosion. researchgate.net
Biocompatible Coatings Modification of implant surfaces to improve biocompatibility and reduce adverse reactions. researchgate.net
Organic Electronics Use as dielectric layers or for surface passivation in organic field-effect transistors (OFETs).
Sensors Functionalization of sensor surfaces to enhance selectivity and sensitivity.

Development of Integrated Experimental and Computational Approaches for Mechanistic Understanding

A deeper understanding of the mechanisms governing the synthesis, self-assembly, and function of long-chain phosphonates is crucial for their rational design. Future research will increasingly rely on integrated experimental and computational approaches to unravel these complex processes.

Key areas for integrated studies include:

Synthesis Mechanisms: Computational modeling can provide insights into reaction pathways and transition states in phosphonate synthesis, guiding the development of more efficient catalytic systems. google.com

Self-Assembly Dynamics: Molecular dynamics (MD) simulations can be used to model the self-assembly process of long-chain phosphonates on different surfaces, predicting the structure and stability of the resulting monolayers. These predictions can then be validated through experimental techniques like atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS).

Structure-Property Relationships: By combining experimental characterization with quantum chemical calculations, researchers can establish clear relationships between the molecular structure of a phosphonate and its resulting material properties.

This synergistic approach will accelerate the discovery and optimization of new long-chain phosphonate-based materials with desired functionalities.

Broader Scientific Impact and Unexplored Research Avenues for Extended-Chain Organophosphonates

The scientific impact of extended-chain organophosphonates is poised to extend far beyond their current applications. The fundamental knowledge gained from studying these molecules will contribute to the broader fields of organic synthesis, materials science, and surface chemistry.

Unexplored research avenues include:

Novel Liquid Crystalline Materials: The long, rigid structure of molecules like dimethyl hexacontylphosphonate suggests they could be precursors to novel liquid crystalline materials with unique phase behaviors.

Advanced Lubricants and Additives: The long alkyl chains could impart desirable tribological properties, making these compounds interesting candidates for high-performance lubricants and fuel additives. google.com

Organophosphorus-based Polymers: Polymerization of functionalized long-chain phosphonates could lead to new classes of polymers with unique thermal, mechanical, and self-assembly properties.

The continued exploration of the synthesis and properties of extended-chain organophosphonates will undoubtedly open up new and exciting areas of research with the potential for significant technological breakthroughs.

Q & A

Q. What are the recommended synthesis protocols for dimethyl hexacontylphosphonate, and what safety precautions are critical during its preparation?

this compound is typically synthesized via nucleophilic substitution or transesterification reactions. For example, phosphonate derivatives are often prepared using alkyl halides and dialkyl phosphonates under anhydrous conditions with catalysts like lithium bis(trimethylsilyl)amide (LiHMDS) . Safety protocols include using flame-resistant lab equipment (due to flammability risks ), wearing nitrile gloves and goggles (to prevent skin/eye contact ), and conducting reactions in fume hoods to mitigate inhalation hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural elucidation, with ³¹P NMR particularly resolving phosphonate ester peaks (~20–30 ppm ). Mass spectrometry (MS) confirms molecular weight, but impurities from incomplete synthesis (e.g., residual alkyl halides) can distort results. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to hydrolysis in acidic or basic environments. Storage in inert, airtight containers under nitrogen at –20°C prevents degradation. Stability studies show decomposition above 40°C, with gas chromatography (GC) or HPLC recommended for monitoring purity over time .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized when scaling up from milligram to gram quantities?

Yield optimization requires balancing stoichiometry, solvent choice, and catalyst loading. For example, THF enhances solubility of long-chain phosphonates, while catalytic bases like LiN(iPr)₂ improve reaction kinetics . Kinetic studies (e.g., in situ FTIR monitoring) help identify rate-limiting steps, such as sluggish transesterification at sterically hindered sites.

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in ³¹P NMR shifts may arise from solvent polarity or trace metal ions. Deuterated solvents (e.g., CDCl₃) and chelating agents (e.g., EDTA) mitigate metal interference . For ambiguous MS fragmentation patterns, tandem MS/MS or high-resolution Orbitrap systems provide precise mass-to-charge ratios to distinguish isobaric impurities .

Q. How does the alkyl chain length (C60) in this compound influence its reactivity in organocatalytic applications?

The long alkyl chain introduces steric hindrance, reducing nucleophilic attack at the phosphorus center. Comparative studies with shorter-chain analogs (e.g., dihexyl methylphosphonate ) show lower catalytic efficiency in Michael addition reactions. Molecular dynamics simulations can model steric effects and predict reactivity trends .

Q. What methodologies assess the ecological impact of this compound in laboratory wastewater?

OECD Guideline 301B (Ready Biodegradability Test) evaluates microbial degradation. However, phosphonates often resist biodegradation due to stable C–P bonds. Advanced oxidation processes (AOPs), like UV/H₂O₂ treatment, are experimentally validated to break down phosphonate esters, with LC-MS tracking degradation products .

Data Interpretation and Experimental Design

Q. How should researchers design controlled experiments to evaluate the thermal degradation kinetics of this compound?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) quantifies decomposition onset temperatures and activation energies. Arrhenius plots derived from isothermal studies (e.g., 50–100°C) model degradation rates. GC-MS identifies volatile byproducts like phosphine oxides or alkenes .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

Multivariate analysis (e.g., PCA or PLS) correlates process parameters (e.g., reaction time, catalyst loading) with purity/yield. Control charts (e.g., X-bar and R charts) monitor consistency across batches, while ANOVA identifies significant variability sources .

Q. How can computational chemistry aid in predicting the solvation behavior of this compound in nonpolar solvents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation energies and dipole moments. Molecular docking simulations with solvent molecules (e.g., hexane) predict solubility trends, validated experimentally via cloud-point measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.